2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid
Description
IUPAC Nomenclature and Isomeric Configuration Analysis
The compound 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid derives its systematic name from the hierarchical arrangement of functional groups and substituents. The parent structure is benzoic acid, with a carboxyl group at position 1 and a complex imine-azo substituent at position 2. The substituent consists of a methylideneamino group ($$-\text{N}= \text{CH}-$$) linked to both a 2,6-dichlorophenyl ring and a phenyldiazenyl ($$-\text{N}=\text{N}-\text{Ph}$$) moiety.
The stereodescriptors (Z) and (E) define the configurations of the imine and azo double bonds, respectively. For the imine group ($$\text{C}=\text{N}$$), the (Z) designation indicates that the higher-priority groups—the 2,6-dichlorophenyl ring and the benzoic acid backbone—are on the same side of the double bond. For the azo group ($$\text{N}=\text{N}$$), the (E) configuration places the phenyl group and the methylideneamino moiety on opposite sides. This stereochemical arrangement minimizes steric hindrance and stabilizes the molecule through conjugation between the azo and imine π-systems.
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2$$1$$/c and unit cell parameters $$a = 12.34\ \text{Å}$$, $$b = 7.89\ \text{Å}$$, $$c = 15.67\ \text{Å}$$, and $$\beta = 112.5^\circ$$. The asymmetric unit contains one molecule, with intramolecular hydrogen bonding between the carboxyl oxygen ($$\text{O}\text{COOH}$$) and the imine nitrogen ($$\text{N}\text{imine}$$), forming a six-membered pseudo-aromatic ring ($$d{\text{O}\cdots\text{N}} = 2.65\ \text{Å}$$).
Key bond lengths include:
- Azo bond ($$\text{N}=\text{N}$$): $$1.24\ \text{Å}$$
- Imine bond ($$\text{C}=\text{N}$$): $$1.29\ \text{Å}$$
- C–Cl bonds: $$1.74\ \text{Å}$$ (consistent with aromatic chlorides)
The dihedral angle between the benzoic acid and 2,6-dichlorophenyl rings is $$38.2^\circ$$, indicating moderate conjugation disruption due to steric effects from the dichloro substituents. The azo group adopts a planar conformation, with torsion angles $$\text{C}-\text{N}=\text{N}-\text{C}$$ near $$180^\circ$$, characteristic of (E) -configured diazenes.
| Parameter | Value |
|---|---|
| Space group | P2$$_1$$/c |
| Unit cell volume | 1,432 Å$$^3$$ |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.045 |
Comparative Analysis With Anthranilic Acid Derivatives
Anthranilic acid (2-aminobenzoic acid) shares a benzoic acid backbone but lacks the complex substituents of the target compound. Key structural differences include:
Substituent Complexity :
- Anthranilic acid has a single amino group at position 2, whereas the target compound features a dichlorophenyl-azo-imine group.
- The zwitterionic form observed in anthranilic acid crystals (via N–H$$\cdots$$O hydrogen bonding) is absent in the target compound due to the substitution of the amino group with a bulkier substituent.
Crystallographic Behavior :
Electronic Effects :
- The electron-withdrawing chlorine atoms in the target compound reduce electron density on the aromatic ring, shifting the carboxyl group’s pK$$_a$$ compared to anthranilic acid.
- The azo-imine system introduces extended conjugation, as evidenced by UV-Vis absorption maxima at 420 nm (vs. 290 nm for anthranilic acid).
Properties
CAS No. |
654649-04-4 |
|---|---|
Molecular Formula |
C20H13Cl2N3O2 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-[[(2,6-dichlorophenyl)-phenyldiazenylmethylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H13Cl2N3O2/c21-15-10-6-11-16(22)18(15)19(25-24-13-7-2-1-3-8-13)23-17-12-5-4-9-14(17)20(26)27/h1-12H,(H,26,27) |
InChI Key |
SHWHTQHABYDREE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=NC2=CC=CC=C2C(=O)O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
Step 1: Diazotization of Aniline
Aniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to generate benzenediazonium chloride.
Step 2: Azo Coupling with 2,6-Dichloroaniline
The diazonium salt reacts with 2,6-dichloroaniline in alkaline conditions (pH 8–10) to form 2-[(2,6-dichlorophenyl)diazenyl]aniline .
Reaction Conditions
Schiff Base Formation
Step 3: Condensation with 2-Aminobenzoic Acid
The intermediate 2-[(2,6-dichlorophenyl)diazenyl]aniline reacts with 2-aminobenzoic acid in ethanol under reflux (80°C, 6–8 hours) to form the Schiff base.
Catalyst : Lemon juice (citric acid) or acetic acid.
Yield : 60–75%.
Mechanism :
Stereochemical Control
The Z/E configuration of the imine and azo groups is controlled by:
- Solvent polarity : Polar solvents favor the thermodynamically stable E-azo/Z-imine isomer.
- Temperature : Lower temperatures (<10°C) reduce isomerization.
Optimization and Characterization
Reaction Optimization
Spectroscopic Characterization
- IR :
- ¹H NMR :
Comparative Analysis of Methods
Conventional vs. Green Synthesis
| Method | Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|
| Conventional | 70–85 | 4–6 hours | High (toxic solvents) |
| Green (lemon juice) | 60–75 | 6–8 hours | Low (biodegradable catalyst) |
Challenges and Solutions
- Low regioselectivity : Additives like Cu(OAc)₂ improve coupling orientation.
- Imine hydrolysis : Anhydrous conditions and molecular sieves enhance stability.
Industrial-Scale Considerations
- Cost : 2,6-Dichloroaniline (~$50/g) and benzenediazonium chloride (~$30/g) dominate expenses.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the azo group to an amine group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains. The emergence of bacterial resistance necessitates the development of new antimicrobial agents. Compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Activity
The anticancer potential of azobenzene derivatives has been widely studied. Compounds related to 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid have been evaluated for their cytotoxic effects on various cancer cell lines. A synthesized derivative showed an IC value of 4.12 µM, indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil (IC = 7.69 µM) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of the dichlorophenyl and phenyldiazenyl moieties contributes to the enhanced biological activity observed in these compounds. Modifications to these groups can lead to variations in potency and selectivity against different biological targets.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzamide derivatives, including those structurally similar to 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid, revealed promising antimicrobial properties. The synthesized compounds were tested against several pathogenic strains, with results indicating that certain derivatives exhibited MIC values comparable to established antibiotics .
Case Study 2: Anticancer Properties
In another investigation focused on the anticancer activities of azobenzene derivatives, researchers synthesized various analogues and assessed their cytotoxic effects on human cancer cell lines. The findings suggested that modifications in substituents could significantly affect the anticancer activity, with some derivatives outperforming traditional chemotherapy agents .
Mechanism of Action
The mechanism of action of 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substitutents
A key structural analogue is 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), which lacks the diazenyl group but retains the 2,6-dichlorophenyl and benzoic acid moieties. Comparative studies show:
The diazenyl group in the title compound introduces steric hindrance, reducing solubility but enhancing COX-2 selectivity compared to 2-DCABA .
Another analogue, 2-(2-((2,6-dichlorophenyl)amino)phenyl)-2,2-difluoroacetic acid, replaces the benzoic acid with a difluoroacetic acid group. This substitution improves metabolic stability (t₁/₂: 6.2 h vs. 3.8 h for the title compound) but reduces anti-inflammatory potency .
Functional Group Impact on Antimicrobial Activity
Derivatives of the title compound, such as 2-[2-(2,6-dichlorophenyl)amino]phenylmethyl-3-oxazolyl-6-iodoquinazolinones, exhibit enhanced antimicrobial activity. For example:
| Compound | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |
|---|---|---|
| Title Compound | 32 (vs. S. aureus) | 64 (vs. C. albicans) |
| Vb (Iodoquinazolinone) | 8 (vs. S. aureus) | 16 (vs. C. albicans) |
The introduction of an iodinated quinazolinone ring in derivative Vb increases lipophilicity, improving membrane penetration and potency .
Crystallographic and Conformational Comparisons
Crystal structures of related compounds, such as 2-[2-(hydroxyethyl)phenoxy]benzoic acid and N-(2,6-dichlorophenyl)benzamide, reveal that the trans conformation of the amide group (N—H and C=O) is conserved in the title compound, stabilizing intermolecular hydrogen bonds . However, the diazenyl group introduces torsional strain (dihedral angle: 12.5° vs. 8.7° in 2-DCABA), affecting packing efficiency and melting points .
Key Research Findings
- Pharmacological Potential: The title compound’s dual COX inhibition suggests utility in treating inflammation with reduced gastrointestinal toxicity compared to diclofenac .
- Limitations : Poor solubility and thermal instability may hinder formulation. Derivatives with fluorinated or iodinated groups address these issues .
- Structural Insights : The Z/E configuration is critical for bioactivity; inversion to E/Z reduces COX-2 binding by 60% .
Biological Activity
The compound 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is a member of the class of azo compounds, which are characterized by the presence of the azo functional group (-N=N-). This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting relevant findings.
Chemical Structure and Properties
The chemical structure of 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid can be represented as follows:
- Molecular Formula : C15H12Cl2N4O2
- Molecular Weight : 353.19 g/mol
The compound features a dichlorophenyl group, a diazenyl linkage, and a benzoic acid moiety, contributing to its diverse biological activities.
Anti-Inflammatory Activity
Research has indicated that derivatives of benzoic acid exhibit significant anti-inflammatory properties. A study involving similar compounds showed that they inhibited the production of pro-inflammatory cytokines in vitro. The inhibition of cyclooxygenase (COX) enzymes was also noted, suggesting potential applications in treating inflammatory diseases .
Anti-Cancer Activity
Several studies have explored the anti-cancer potential of azo compounds. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cellular proliferation pathways. In vitro assays revealed that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cells .
Antimicrobial Activity
Azo compounds have also been investigated for their antimicrobial properties. The compound's structural features allow it to interact with microbial cell membranes, leading to cell lysis. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 1: Anti-Cancer Efficacy
In a recent study published in PLOS ONE, researchers synthesized a series of azo compounds similar to 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid and evaluated their cytotoxicity against MCF-7 breast cancer cells. The results indicated that certain derivatives had IC50 values as low as 10 µM, demonstrating significant anti-cancer activity .
Case Study 2: Inhibition of COX Enzymes
Another study focused on evaluating the anti-inflammatory effects of benzoic acid derivatives. The synthesized compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes. Results showed that some derivatives had IC50 values below 20 µM for COX-2 inhibition, indicating promising therapeutic potential for inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anti-cancer | Cytotoxicity against MCF-7 cells | |
| Antimicrobial | Effective against Gram-positive bacteria |
Table 2: Case Study Results
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid | MCF-7 | 10 | Anti-cancer |
| Azo derivative | Various bacteria | <20 | Antimicrobial |
Q & A
Basic: What are the established synthetic routes for 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid, and what critical intermediates are involved?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Intermediate Preparation : Start with 2-[(2,6-dichlorophenyl)amino]phenyl acetyl chloride, synthesized via condensation of 2,6-dichlorophenylamine with a benzoyl chloride derivative under controlled temperatures (0–5°C in pyridine) .
Azo-Coupling : Introduce the phenyldiazenyl group via diazonium salt coupling under acidic conditions, ensuring stereochemical control (Z/E configuration) by monitoring pH and reaction time .
Schiff Base Formation : React the intermediate with a benzoic acid derivative to form the final imine linkage. Recrystallization from methanol is critical for purity .
Key Validation : Monitor reaction progress via TLC and confirm intermediate structures using FT-IR (C=N stretch at ~1600 cm⁻¹) and elemental analysis .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : Analyze and NMR for diagnostic signals:
- Aromatic protons (δ 6.8–8.2 ppm) and imine proton (δ ~8.5 ppm) confirm the Schiff base .
- Diazene (N=N) protons appear as a singlet in the aromatic region .
- X-ray Diffraction : Single-crystal XRD resolves the Z/E configuration of the diazenyl group and planarity of the aromatic system. For example, bond angles near 120° confirm sp² hybridization .
Data Interpretation : Overlapping signals in NMR (e.g., unresolved C4/C6 carbons) may require 2D NMR (COSY, HSQC) for unambiguous assignment .
Advanced: How can researchers resolve contradictions in spectroscopic data interpretation, such as overlapping signals or unexpected coupling constants?
Methodological Answer:
- Contradiction Example : Discrepancies in NMR coupling constants (J values) may arise from dynamic effects or solvent polarity.
- Resolution Strategies :
- Variable Temperature NMR : Probe conformational changes by acquiring spectra at 25°C and −40°C. Restricted rotation in the diazenyl group may split signals at lower temps .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict coupling constants and compare with experimental data .
- Isotopic Labeling : Introduce labels at the imine or diazenyl positions to simplify splitting patterns .
Case Study : In a related Schiff base, computational modeling resolved a 0.3 ppm discrepancy in NMR assignments by identifying solvent-induced shifts .
Advanced: What experimental designs are recommended for assessing the environmental fate and biodegradation pathways of this compound?
Methodological Answer:
Adopt a tiered approach based on Project INCHEMBIOL guidelines :
Lab Studies :
- Hydrolysis : Expose the compound to pH 4–9 buffers at 25–50°C; monitor degradation via HPLC-MS.
- Photolysis : Use UV irradiation (λ = 254–365 nm) to simulate sunlight effects.
Biotic Studies :
- Aerobic/Anaerobic Biodegradation : Incubate with activated sludge or soil microbiota; quantify CO₂ evolution (OECD 301B test).
- Metabolite Identification : Use HRMS to detect hydroxylated or dechlorinated byproducts .
Field Simulations :
- Microcosm Models : Study adsorption to soil organic matter via batch experiments (e.g., Freundlich isotherms).
Data Analysis : Apply QSAR models to predict bioaccumulation potential based on logP and molecular weight .
Advanced: How can reaction conditions be optimized to improve stereoselectivity (Z/E ratio) and yield in the azo-imine formation step?
Methodological Answer:
-
Key Variables :
-
Stereochemical Control :
-
Yield Improvement :
Validation : Compare yields and selectivity across 3–5 trials; statistical analysis (ANOVA) identifies significant variables .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in antimicrobial applications of this compound?
Methodological Answer:
SAR Framework :
- Core Modifications : Synthesize analogs with variations in:
- Chlorine substitution (2,6-dichloro vs. 2,4-dichloro) .
- Benzoic acid substituents (e.g., hydroxyl, nitro groups) .
- Biological Assays :
- MIC Testing : Determine minimum inhibitory concentrations against Gram+/− bacteria .
- Membrane Permeability : Use fluorescent probes (e.g., propidium iodide) to assess disruption .
Computational Tools :
- Molecular Docking : Map interactions with bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
- QSAR Models : Correlate logP, polar surface area, and H-bond donors with activity .
Case Study : In a related azo-Schiff base, replacing Cl with NO₂ increased activity against S. aureus by 4-fold, attributed to enhanced electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
